![molecular formula C7H4BrFO3 B2757352 3-Bromo-5-fluoro-4-hydroxybenzoic acid CAS No. 1781774-76-2](/img/structure/B2757352.png)
3-Bromo-5-fluoro-4-hydroxybenzoic acid
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Overview
Description
3-Bromo-5-fluoro-4-hydroxybenzoic acid is a chemical compound that belongs to the family of benzoic acids. This compound has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
Organic Synthesis
“3-Bromo-5-fluoro-4-hydroxybenzoic acid” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the synthesis of various organic compounds.
Pharmaceuticals
This compound is used in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new medications.
Agrochemicals
In the field of agrochemicals, “3-Bromo-5-fluoro-4-hydroxybenzoic acid” is used as an intermediate . It helps in the production of various agrochemical products.
Dyestuff Fields
This compound also finds its application in the dyestuff industry . It can be used in the production of various dyes.
Mechanism of Action
Target of Action
A structurally similar compound, 4-bromo-3-hydroxybenzoic acid, is known to inhibit histidine decarboxylase (hdc) and aromatic-l-amino acid decarboxylase . HDC is involved in the biosynthesis of histamine, a biogenic amine involved in local immune responses. Aromatic-L-amino acid decarboxylase is involved in the synthesis of neurotransmitters like dopamine and serotonin .
Mode of Action
It can be inferred from the similar compound that it likely acts as an inhibitor, binding to the active site of the target enzymes and preventing their normal function .
Biochemical Pathways
The compound likely affects the biochemical pathways involving the synthesis of histamine and neurotransmitters. By inhibiting HDC, it could potentially reduce the production of histamine, affecting immune responses. Similarly, inhibition of aromatic-L-amino acid decarboxylase could impact the synthesis of neurotransmitters, affecting neural signaling .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in the levels of histamine and certain neurotransmitters. This could potentially affect a range of physiological processes, from immune responses to neural signaling .
properties
IUPAC Name |
3-bromo-5-fluoro-4-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWZCCJKXCSYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-4-hydroxybenzoic acid |
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